1-Cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 218.21 g/mol. This compound is categorized under heterocyclic compounds, particularly those containing nitrogen in their ring structures. It is recognized for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
1-Cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid falls under the category of benzodiazole derivatives, which are known for their diverse pharmacological properties. It is specifically classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) in its structure.
The synthesis of 1-cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid typically involves multi-step reactions starting from simpler organic compounds. One common method includes cyclization reactions where cyclopropyl groups are introduced to benzodiazole frameworks.
The synthesis process often requires specific reagents and conditions:
The compound can participate in various chemical reactions typical of carboxylic acids and heterocycles:
These reactions often require specific catalysts or conditions (e.g., heat or pressure) to proceed efficiently.
The mechanism of action for 1-cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is primarily explored in the context of its biological activity. It may interact with specific biological targets, potentially influencing pathways related to cell proliferation or apoptosis.
Research indicates that similar compounds exhibit activity against various diseases by modulating enzyme functions or receptor interactions .
The compound is characterized by its solid state at room temperature and exhibits the following properties:
Key chemical properties include:
1-Cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has potential applications in:
Research into this compound continues to expand its potential applications within medicinal chemistry and related fields, underscoring its importance as a versatile chemical entity.
The benzodiazole core of 1-cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (CAS 1019367-66-8) is typically constructed through acid-catalyzed cyclocondensation. The synthesis initiates with ortho-phenylenediamine derivatives bearing a carboxylic acid group at the 4-position. Cyclization proceeds via two principal routes:
Critical to regioselectivity is the ortho-orientation of amine and carbonyl functionalities, enforced by the steric profile of the cyclopropyl substituent. Computational studies confirm that the cyclopropyl group’s strain energy accelerates ring closure kinetics by ~30% compared to unsubstituted analogs [5].
Solvent polarity and reaction temperature profoundly impact cyclization efficiency and purity. Key findings from empirical optimization studies include:
Table 1: Solvent and Temperature Effects on Cyclization Yield
Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Dimethylformamide (DMF) | 120 | 6 | 78 | 95 |
Dimethyl sulfoxide (DMSO) | 140 | 4 | 92 | 98 |
Ethylene glycol | 160 | 3 | 88 | 97 |
Water | 100 | 8 | 45 | 90 |
Data aggregated from batch reactions using HPLC analysis [5].
Optimal conditions (92% yield) use DMSO at 140°C for 4 hours. This solvent stabilizes the transition state through hydrogen-bond acceptance while solubilizing ionic intermediates. Lower temperatures (<100°C) result in incomplete cyclization, while temperatures >160°C promote hydrolytic decarboxylation, reducing yields by 15–25% [5]. Post-reaction, acidification to pH 2–3 precipitates the product, enabling isolation purity of >98% after recrystallization from ethanol/water mixtures.
Copper-based catalysts significantly improve reaction kinetics and selectivity:
For asymmetric variants, Cp₂Ni/xantphos systems enable enantioselective synthesis of chiral analogs (ee >95%), though this remains underexplored for the target carboxylic acid derivative [5]. Catalyst loadings of 2–5 mol% are typical, with higher loadings providing marginal kinetic benefits but complicating purification.
Continuous flow systems enhance process robustness for large-scale production:
Table 2: Flow vs. Batch Process Metrics
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Cycle Time | 4–6 h | 0.25 h |
Space-Time Yield | 0.2 kg·L⁻¹·h⁻¹ | 1.2 kg·L⁻¹·h⁻¹ |
Byproduct Formation | 3–5% | <1% |
Temperature Uniformity | ±10°C | ±1°C |
Transitioning to flow chemistry reduces energy consumption by ~40% and improves batch-to-batch consistency (purity >99.5%) [5].
Table 3: Compound Identifiers for 1-Cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic Acid
Identifier | Value |
---|---|
CAS Registry Number | 1019367-66-8 |
IUPAC Name | 1-Cyclopropyl-2-oxo-3H-benzimidazole-5-carboxylic acid |
Molecular Formula | C₁₁H₁₀N₂O₃ |
Molecular Weight | 218.21 g/mol |
SMILES | C1CC1N2C3=C(C=C(C=C3)C(=O)O)NC2=O |
InChI Key | PRGHTWSNAGRIHL-UHFFFAOYSA-N |
Other Identifiers | MDL: MFCD11131637; PubChem CID: 28398143 |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5